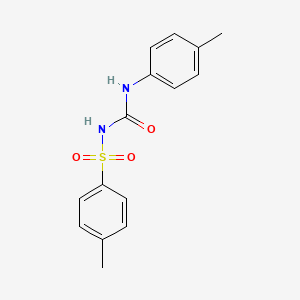

1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea

Description

Contextual Significance of Sulfonylurea Compounds in Organic Synthesis Research

Substituted sulfonylureas are a class of organic compounds characterized by a central urea (B33335) group flanked by a sulfonyl group and an aryl or alkyl substituent. This structural motif imparts a unique combination of chemical properties that make these compounds valuable in various areas of organic synthesis. Their ability to act as precursors to a range of other functional groups and their specific reactivity patterns have made them a subject of interest for synthetic chemists. The sulfonylurea functional group is a common structural motif in a variety of commercially significant molecules. sigmaaldrich.com

Historical Development and Evolution of Synthetic Sulfonylurea Chemistry

The history of sulfonylureas is intertwined with the development of sulfonamide compounds in the early 20th century. The journey began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was later found to be a prodrug that metabolized to sulfanilamide. nih.gov In 1942, Marcel Janbon, while studying sulfonamide antibiotics, observed that a particular compound induced hypoglycemia in animals. chemicalbook.com This serendipitous discovery paved the way for the development of sulfonylureas.

The first generation of these compounds was synthesized and investigated in the 1950s. Over the years, synthetic methodologies have evolved, allowing for the creation of a wide array of sulfonylurea derivatives with diverse substitution patterns. This has enabled researchers to fine-tune the chemical and physical properties of these molecules for various applications.

Classification and Structural Diversification within Urea and Sulfonylurea Architectures

Urea and its derivatives, including sulfonylureas, represent a diverse class of compounds with a wide range of structural variations. The core urea structure, (NH₂)₂CO, can be substituted at one or both nitrogen atoms, leading to a vast library of potential molecules.

In the case of sulfonylureas, the general structure is R¹-SO₂-NH-CO-NH-R². The diversity within this class arises from the different chemical groups that can be incorporated at the R¹ and R² positions. These substituents can be aromatic, aliphatic, or heterocyclic, and their nature significantly influences the compound's properties, such as solubility, reactivity, and intermolecular interactions. The compound 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea is an example of a symmetrically substituted diaryl sulfonylurea, where both the R¹ and R² groups are p-tolyl moieties. The synthesis of unsymmetrical urea derivatives is also a significant area of research, with various methods developed to achieve selective substitution. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

51327-36-7 |

|---|---|

Molecular Formula |

C15H16N2O3S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C15H16N2O3S/c1-11-3-7-13(8-4-11)16-15(18)17-21(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) |

InChI Key |

VBLCZOCTWIZHAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 P Tolyl 3 P Tolylsulfonyl Urea

Direct Synthetic Routes and Optimization

Direct synthetic routes focus on coupling advanced intermediates in a single, efficient step. Optimization of these routes is key to achieving high yields and purity.

Condensation Reactions Involving p-Tolylsulfonyl Isocyanate Precursors

A primary method for synthesizing sulfonylureas involves the reaction of p-toluenesulfonyl isocyanate (TsNCO) with primary amines. researchgate.net In the case of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea, this involves the direct condensation of p-toluenesulfonyl isocyanate with p-toluidine (B81030). This reaction is a powerful tool for forming the sulfonylurea bridge, with studies on analogous reactions with various primary amines reporting yields ranging from 36% to as high as 95%. researchgate.net The reactivity of the isocyanate group makes it an efficient electrophile for the nucleophilic attack by the amine. researchgate.netwestmont.edu

The precursor, p-tolyl isocyanate, can be synthesized from p-toluidine by reacting it with agents like bis(trichloromethyl) carbonate (triphosgene) in a solvent such as chloroform. chemicalbook.com

Approaches Utilizing p-Toluenesulfonyl Chloride and Urea (B33335) Derivatives

A widely utilized and conventional pathway for producing sulfonylureas involves the reaction of p-toluenesulfonyl chloride with urea or its derivatives. google.comgoogle.com This method avoids the direct handling of isocyanates. A novel single-step synthesis involves the condensation reaction of p-toluenesulfonyl chloride with urea in an organic solvent system like ethylene (B1197577) dichloride. google.com The reaction proceeds at a controlled temperature, typically between 60-72°C. google.com A base, such as sodium hydroxide (B78521) solution, is subsequently added to neutralize the hydrogen chloride generated during the reaction, which causes the final product to precipitate. google.com Alternative solvents for this process include toluene (B28343), benzene (B151609), and chloroform. google.com This approach has been reported to achieve yields of around 80%. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Neutralizing Agent |

|---|---|---|---|---|

| p-Toluenesulfonyl Chloride | Urea | Ethylene Dichloride | 60-72°C | Sodium Hydroxide |

| p-Toluenesulfonyl Chloride | Urea | Chlorobenzene | High Temperature | Sodium Carbonate |

One-Pot Synthesis Strategies for Enhanced Efficiency

To improve process efficiency, reduce waste, and lower production costs, one-pot synthesis strategies have been developed. A notable "one kettle way" method synthesizes p-toluenesulfonylurea from p-toluenesulfonamide (B41071) and urea. google.com This process involves two main steps carried out sequentially in the same reactor. First, p-toluenesulfonamide reacts with an inorganic base in an organic solvent to form a p-toluenesulfonyl sodium intermediate. In the second step, urea is added to the reactor and reacts with this intermediate to form the final product after acidification. google.comwipo.int This method boasts several advantages, including high raw material utilization, reduced reaction time, and high product yields, reportedly reaching up to 93%. google.com

| Starting Material | Reagents | Strategy | Key Advantages | Reported Yield |

|---|---|---|---|---|

| p-Toluenesulfonamide | Inorganic Base, Urea | "One Kettle Way" | Simple process, low energy consumption, short reaction period | Up to 93% |

Advanced Precursor Chemistry and Functionalization

Preparation of p-Toluenesulfonyl Sodium Intermediates

The formation of a p-toluenesulfonyl sodium salt is a critical step in certain synthetic routes, particularly in one-pot strategies. google.com This intermediate is typically prepared by reacting 4-toluenesulfonamide with a strong inorganic base, such as sodium hydroxide, in an organic solvent like toluene or xylene. google.com The reaction is heated in two stages, first to between 80-100°C and then to 100-120°C, to ensure the complete formation of the sodium salt. google.com This intermediate is then used in situ for the subsequent reaction with urea. google.comwipo.int

Derivatization from p-Toluidine and Related Anilines

p-Toluidine is a fundamental building block for the "tolyl" portion of the final molecule. Its derivatization is key to introducing this functional group. The most direct route involves the nucleophilic addition of p-toluidine to p-toluenesulfonyl isocyanate, as described previously. researchgate.net

Alternatively, p-toluidine can be converted into other reactive intermediates. For instance, it can be transformed into p-tolyl isocyanate, which can then react with p-toluenesulfonamide to yield the target compound. chemicalbook.com The synthesis of p-tolyl isocyanate from p-toluidine is a standard transformation. chemicalbook.com Furthermore, the diazotization of p-toluidine to form p-toluenediazonium chloride is a common synthetic manipulation that opens pathways to various functional groups, although it is a more indirect route to the target sulfonylurea. orgsyn.org

Green Chemistry Principles in Sulfonylurea Synthesis

The application of green chemistry principles to the synthesis of sulfonylureas aims to reduce the environmental impact of chemical processes by focusing on aspects such as solvent choice, energy efficiency, and the use of sustainable catalysts. firp-ula.org Recent research has highlighted several innovative approaches to achieve these goals in the production of compounds like this compound.

Solvent Selection and Eco-Friendly Reaction Media

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. Traditional syntheses of sulfonylureas have often relied on volatile and hazardous organic solvents. However, a shift towards more benign alternatives is underway.

One promising approach involves the use of dimethyl carbonate (DMC) as a green solvent. nih.govacs.org DMC is a biodegradable and low-toxicity solvent that can be an effective medium for the synthesis of sulfonylureas. nih.govacs.org Research has demonstrated a metal-free, one-pot synthesis of medicinally important sulfonylureas directly from sulfonamides and amides in DMC at room temperature, achieving good to excellent yields. nih.govacs.org This method avoids the use of toxic reagents like phosgene (B1210022) and the isolation of hazardous isocyanate intermediates. nih.gov

Solvent-free reaction conditions represent another significant advancement. researchgate.net For certain sulfonylurea derivatives, synthetic routes have been developed that proceed via cyclization and carbamylation without the need for a solvent, thereby minimizing waste and potential environmental contamination. researchgate.net Additionally, aqueous conditions are being explored for certain synthetic steps, leveraging the low cost and minimal environmental impact of water. nih.gov

Table 1: Comparison of Solvents in Sulfonylurea Synthesis

| Solvent/Condition | Advantages | Disadvantages |

| Dimethyl Carbonate (DMC) | Biodegradable, low toxicity, efficient for metal-free synthesis. nih.govacs.org | May not be suitable for all substrate types. |

| Solvent-Free | Minimizes waste, reduces environmental impact. researchgate.net | May require higher temperatures or specialized equipment. |

| Aqueous Media | Low cost, environmentally benign. nih.gov | Limited solubility of some organic reactants. |

| Acetonitrile/Water | Can be an acceptable solvent mixture for certain reactions. nih.gov | Acetonitrile has some toxicity concerns. |

Catalyst Development for Sustainable Production

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption and byproduct formation. mdpi.com The development of sustainable catalysts is a key focus in the synthesis of sulfonylureas.

Recent breakthroughs include the development of metal-free catalytic systems. nih.govacs.org These systems avoid the use of potentially toxic and expensive heavy metals, offering a more sustainable and economical synthetic route. nih.govacs.org For instance, a metal-free process has been developed for the direct reaction of sulfonamides with amides, showcasing high efficiency and a broad substrate scope. nih.govacs.org

Photocatalysis is also emerging as a powerful tool for sustainable chemical synthesis. researchgate.net Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are being employed to produce sulfonyl chlorides, key precursors for sulfonylureas, from arenediazonium salts under mild, visible-light-irradiated conditions. acs.org This method offers a sustainable alternative to traditional methods that often require harsh conditions and metal catalysts. acs.org Furthermore, the development of recyclable photocatalysts supports the economic and environmental viability of these processes. researchgate.net The use of electrocatalysts for urea electrolysis also presents an energy-saving avenue for related chemical transformations. rsc.org

Table 2: Sustainable Catalysts in Sulfonylurea Synthesis

| Catalyst Type | Example | Advantages |

| Metal-Free Catalysts | Organic bases/reagents | Avoids heavy metal contamination, lower cost, milder reaction conditions. nih.govacs.org |

| Photocatalysts | Potassium poly(heptazine imide) | Utilizes visible light, mild conditions, sustainable. acs.org |

| Electrocatalysts | Various metal-based catalysts | Energy-saving for related processes like urea electrolysis. rsc.org |

Control of Reaction Stereoselectivity and Regioselectivity

Achieving control over stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules like this compound, as the specific arrangement of atoms can significantly impact the compound's properties and activity.

Stereoselective synthesis focuses on producing a specific stereoisomer of a chiral molecule. ethz.ch While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for creating more complex sulfonylurea derivatives that may contain chiral centers. nih.gov Methods to achieve this include the use of chiral auxiliaries, which are enantiomerically pure compounds that can direct the formation of a specific stereoisomer. ethz.ch Asymmetric synthesis, employing chiral reagents or catalysts, is another powerful strategy to introduce stereocenters with a high degree of control. ethz.ch The development of stereoselective methods for synthesizing chiral sulfinyl compounds, which are structurally related to sulfonylureas, provides valuable insights into controlling stereochemistry around the sulfur atom. nih.gov

Regioselective synthesis is concerned with controlling the position at which a chemical bond is formed in a molecule with multiple reactive sites. In the context of this compound synthesis, regioselectivity is important to ensure the correct connectivity between the p-tolyl and p-tolylsulfonyl groups with the urea linkage. For example, in the reaction of a sulfonamide with an isocyanate, the nucleophilic attack must occur at the correct nitrogen atom to yield the desired product. The regioselective synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides demonstrates the successful control of reaction sites in related sulfur-nitrogen compounds. nih.gov The choice of reactants, catalysts, and reaction conditions plays a critical role in directing the regiochemical outcome of the synthesis. acs.org

Analytical Validation of Synthetic Purity and Yield

Rigorous analytical validation is essential to confirm the identity, purity, and yield of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Confirmation in Synthetic Steps

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming that the desired transformations have occurred at each step of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the case of this compound, NMR would be used to confirm the presence and connectivity of the two p-tolyl groups, the urea moiety, and the sulfonyl group. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's proton and carbon framework. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and the S=O stretching of the sulfonyl group. researchgate.netmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, providing strong evidence for its elemental composition. researchgate.netmdpi.com

Table 3: Spectroscopic Data for Sulfonylurea Characterization

| Technique | Information Obtained |

| ¹H NMR | Number and environment of protons, connectivity. researchgate.netmdpi.com |

| ¹³C NMR | Number and environment of carbon atoms. researchgate.netmdpi.com |

| IR | Presence of functional groups (e.g., N-H, C=O, S=O). researchgate.netmdpi.com |

| HRMS | Exact molecular weight and elemental formula. researchgate.netmdpi.com |

Chromatographic Purity Assessment

Chromatographic techniques are employed to separate the desired product from any unreacted starting materials, byproducts, or other impurities, thereby assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of pharmaceutical and chemical compounds. google.com A sample of the synthesized this compound would be injected into the HPLC system, and the resulting chromatogram would show a peak for the main product and potentially smaller peaks for any impurities. The area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity. google.com A patent for the preparation of p-toluenesulfonylurea specifies the use of HPLC to measure a product yield of up to 93% and a sample purity greater than 99.7%. google.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity checks. acs.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from other components can be visualized. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 P Tolyl 3 P Tolylsulfonyl Urea

Reactivity of the Urea (B33335) Moiety

The urea functional group, -NH-C(O)-NH-, is central to the reactivity of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea. Its reactivity is significantly influenced by the adjacent electron-withdrawing p-tolylsulfonyl group and the electron-donating p-tolyl group.

Nucleophilic and Electrophilic Characteristics of Urea Nitrogens

The two nitrogen atoms of the urea linkage in this compound exhibit distinct electronic properties. The nitrogen atom bonded to the p-tolyl group (N-1) is generally considered more nucleophilic than the nitrogen atom attached to the strongly electron-withdrawing p-tolylsulfonyl group (N-3). The lone pair of electrons on N-1 is more available for donation due to the electron-donating nature of the p-tolyl group. Conversely, the lone pair on N-3 is delocalized towards the sulfonyl group, rendering it significantly less nucleophilic and more acidic. rsc.org

Deprotonation of the sulfonylurea moiety, typically at the more acidic N-3 position, enhances the nucleophilicity of the resulting anion. nih.gov This anionic form is stabilized by the distribution of the negative charge across the sulfonylurea group, which in turn reduces the electrophilicity of the carbonyl carbon. nih.gov

The synthesis of sulfonylureas often involves the reaction of a sulfonamide with an isocyanate. wikipedia.org This highlights the nucleophilic character of the sulfonamide nitrogen in attacking the electrophilic carbonyl carbon of the isocyanate. While traditional methods can be limited by the weak nucleophilicity of sulfamides, alternative protocols have been developed to mitigate this. researchgate.net

Cleavage and Rearrangement Reactions of the Urea Linkage

The urea linkage in sulfonylureas can undergo cleavage under certain conditions. For instance, hydrolysis can lead to the breakdown of the molecule. The stability of N,S-diaryl sulfonylureas towards hydrolysis is pH-dependent, with the neutral form being more susceptible to cleavage than the anionic form. nih.gov

Rearrangement reactions involving the urea moiety have also been observed in related systems. For example, the pyrolysis of an O-acylurea intermediate, formed from the reaction of N-(p-tolylsulfonyl)-N'-cyclohexyl carbodiimide (B86325) with N-carbobenzyloxyglycine, can lead to the formation of different products through the cleavage and rearrangement of the urea-like structure. acs.org Additionally, the decomposition of N-nitroso derivatives of related amide compounds can result in the cleavage of glycosidic linkages, demonstrating a pathway for breaking C-N bonds within a modified urea-like system. rsc.org

Transformations Involving the Sulfonyl Group

The p-tolylsulfonyl group plays a crucial role in the reactivity of this compound, primarily through the electrophilic nature of its sulfur(VI) center.

Behavior of the Sulfur(VI) Center in Organic Transformations

The sulfur atom in the sulfonyl group is at a high oxidation state (+6) and is attached to two oxygen atoms and a carbon atom of the p-tolyl ring, in addition to the urea nitrogen. This makes the sulfur center highly electrophilic and susceptible to attack by nucleophiles. The strength of the sulfur-nitrogen bond can be influenced by the substituents on both the aryl and sulfonyl groups.

Sulfonyl Exchange and Elimination Reactions

Reactions involving the displacement of the sulfonyl group are a key aspect of sulfonylurea chemistry. In the context of SuFEx (Sulfur Fluoride Exchange) chemistry, high-valent sulfur centers are activated for exchange reactions with nucleophiles. acs.org While not specific to this compound, this principle highlights the potential for the sulfonyl group to act as a leaving group in the presence of suitable nucleophiles and activation conditions. acs.org

The loss of sulfur dioxide from sulfonylureas has been studied in mass spectrometry, indicating a potential fragmentation pathway under energetic conditions. acs.org

Aromatic Ring Reactivity and Substitution Patterns

The two p-tolyl rings in this compound are susceptible to electrophilic aromatic substitution, a common reaction for aromatic compounds. byjus.commasterorganicchemistry.com The directing effects of the substituents on each ring govern the position of incoming electrophiles.

The p-tolyl ring of the sulfonyl group is substituted with the -SO2-NH-C(O)-NH-Ar group. The sulfonyl group is a strong deactivating and meta-directing group. masterorganicchemistry.comlibretexts.org Therefore, electrophilic substitution on this ring is expected to be less favorable and to occur at the positions meta to the sulfonyl group.

The table below summarizes the expected directing effects of the substituents on the aromatic rings of this compound for electrophilic aromatic substitution reactions.

| Aromatic Ring | Substituent | Activating/Deactivating | Directing Effect |

| p-Tolyl (on Urea N) | -CH₃ | Activating | Ortho, Para |

| -NH-C(O)-NH-SO₂-Tol | Complex (likely deactivating overall) | Ortho, Para (from NH) | |

| p-Tolyl (on Sulfonyl S) | -CH₃ | Activating | Ortho, Para |

| -SO₂-NH-C(O)-NH-Tol | Deactivating | Meta |

Electrophilic Aromatic Substitution on Tolyl Moieties

The two tolyl groups in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is directed by the activating and directing effects of the substituents on the aromatic rings. In this molecule, both the urea linkage and the sulfonyl group exert significant influence on the electron density of the phenyl rings, thereby controlling the regioselectivity of incoming electrophiles.

The p-tolyl group attached to the urea nitrogen is influenced by the electron-donating nature of the urea moiety, which tends to activate the ring towards electrophilic attack. Conversely, the p-tolylsulfonyl group is strongly deactivating due to the electron-withdrawing sulfonyl group. This deactivation makes the tolyl ring of the p-toluenesulfonyl group significantly less reactive towards electrophiles compared to the other tolyl ring.

Considering the directing effects, the methyl group on both tolyl rings is an ortho-, para-director. The urea linkage is also an ortho-, para-directing group. In contrast, the sulfonyl group is a meta-director. The interplay of these effects suggests that electrophilic substitution will preferentially occur on the more activated tolyl ring attached to the urea nitrogen. The substitution pattern will be a mixture of ortho and para products relative to the methyl group, with the steric hindrance from the rest of the molecule potentially influencing the ratio of these isomers.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Activating/Deactivating Group | Directing Effect | Predicted Major Product(s) |

| p-Tolyl (of urea) | Urea (activating), Methyl (activating) | Ortho, Para | Substitution at positions ortho to the methyl group. |

| p-Tolyl (of sulfonyl) | Sulfonyl (deactivating), Methyl (activating) | Meta to sulfonyl, Ortho/Para to methyl | Substitution is disfavored. If it occurs, it would be at positions meta to the sulfonyl group. |

Oxidation Pathways of Aromatic Methyl Groups

The methyl groups on the tolyl moieties are potential sites for oxidation. In biological systems and under certain chemical conditions, these benzylic methyl groups can be oxidized. Studies on related first-generation sulfonylureas, such as tolbutamide (B1681337), have shown that the primary metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. mdpi.comnih.gov This biotransformation significantly alters the properties of the molecule, often leading to a loss of biological activity due to increased polarity and facilitating excretion. mdpi.com

A similar oxidation pathway can be expected for this compound. The oxidation would likely proceed via a benzylic radical intermediate, leading to the formation of the corresponding alcohol and subsequently the carboxylic acid. The relative ease of oxidation of the two methyl groups could be influenced by the electronic environment of the respective tolyl rings.

Proposed Reaction Mechanisms and Transition State Analysis

Understanding the formation of this compound is crucial for optimizing its synthesis and for the design of related compounds. While specific mechanistic studies for this exact molecule are not widely available, the general mechanisms for sulfonylurea synthesis are well-established.

Detailed Mechanistic Pathways of Key Synthetic Reactions

The most common method for the synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. For this compound, this would involve the reaction of p-toluenesulfonamide (B41071) with p-tolyl isocyanate.

The mechanism proceeds through the nucleophilic attack of the deprotonated sulfonamide nitrogen on the electrophilic carbon of the isocyanate. The reaction is typically carried out in the presence of a base, which deprotonates the sulfonamide to form a more potent nucleophile.

Step 1: Deprotonation of the Sulfonamide The base removes a proton from the sulfonamide nitrogen, generating a resonance-stabilized anion. p-CH₃C₆H₄SO₂NH₂ + Base ⇌ [p-CH₃C₆H₄SO₂NH]⁻ + Base-H⁺

Step 2: Nucleophilic Attack The sulfonamide anion attacks the carbonyl carbon of the isocyanate. The electrons from the carbon-nitrogen double bond of the isocyanate move to the nitrogen atom. [p-CH₃C₆H₄SO₂NH]⁻ + p-CH₃C₆H₄N=C=O → p-CH₃C₆H₄SO₂NH-C(=O)-N⁻-C₆H₄CH₃-p

Step 3: Protonation The resulting intermediate is protonated, typically by the conjugate acid of the base used in the first step, to yield the final sulfonylurea product. p-CH₃C₆H₄SO₂NH-C(=O)-N⁻-C₆H₄CH₃-p + Base-H⁺ → this compound + Base

An alternative route involves the reaction of a sulfonamide with a carbamate (B1207046). nih.gov This method avoids the direct handling of potentially hazardous isocyanates.

Intermediates and Transition State Characterization

Detailed characterization of the intermediates and transition states in the synthesis of this compound would require computational chemistry studies, such as Density Functional Theory (DFT) calculations. github.io Such studies would allow for the determination of the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

For the reaction between p-toluenesulfonamide and p-tolyl isocyanate, the transition state for the nucleophilic attack (Step 2) would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-nitrogen double bond of the isocyanate. The negative charge would be delocalized over the sulfonyl group and the isocyanate nitrogen.

Table 2: Key Species in the Proposed Synthesis of this compound

| Species | Role | Key Structural Features |

| p-Toluenesulfonamide | Reactant | Acidic N-H proton. |

| p-Tolyl isocyanate | Reactant | Electrophilic carbonyl carbon. |

| [p-CH₃C₆H₄SO₂NH]⁻ | Intermediate | Nucleophilic nitrogen anion, resonance stabilized. |

| Addition Intermediate | Intermediate | Tetrahedral carbon formed from the isocyanate carbonyl. |

| Transition State | Transient Species | Partial bond formation between sulfonamide N and isocyanate C. |

While experimental isolation and characterization of these transient species are challenging, computational modeling provides valuable insights into their structure and stability, aiding in the rational design of synthetic routes. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography offers an unparalleled view of the molecular structure in the solid crystalline form, providing exact coordinates of each atom. While a specific crystal structure for this compound is not publicly available, extensive studies on closely related N-aryl urea derivatives provide a strong basis for predicting its solid-state architecture. williams.eduresearchgate.netresearchgate.netresearchgate.net

Analogous compounds, such as 1-cyclohexyl-3-(p-tolyl)urea and 1-(2-chlorophenyl)-3-(p-tolyl)urea, consistently crystallize in the monoclinic crystal system with the space group P2₁/c. williams.eduresearchgate.net This space group is common for urea derivatives and indicates a specific set of symmetry elements within the crystal lattice. williams.eduresearchgate.net It is highly probable that this compound would adopt a similar crystal packing arrangement. For example, the unit cell parameters for 1-cyclohexyl-3-(p-tolyl)urea are reported as a = 12.6793(11) Å, b = 9.0970(7) Å, c = 11.4964(10) Å, and β = 98.008(8)°. williams.eduresearchgate.net

The geometry of the molecule is defined by its bond lengths, bond angles, and the rotational orientation of its planes (dihedral angles). In similar urea-based structures, intermolecular hydrogen bonding plays a crucial role in the molecular assembly within the crystal lattice. researchgate.net The bond lengths and angles are generally within normal ranges observed for comparable structures. researchgate.net A significant dihedral angle is typically observed between the plane of the urea group and the adjacent aromatic rings. researchgate.net

Interactive Data Table: Illustrative Bond Parameters Based on Analogous Compounds

Note: The following data is based on published crystal structures of closely related p-tolyl urea derivatives and serves as a scientifically informed illustration for this compound.

| Parameter | Atoms Involved | Typical Value | Source |

| Bond Length | C=O (Urea) | ~1.24 Å | researchgate.net |

| C-N (Urea) | ~1.35 - 1.40 Å | williams.eduresearchgate.net | |

| S=O (Sulfonyl) | ~1.43 Å | nist.gov | |

| S-N (Sulfonyl) | ~1.68 Å | nist.gov | |

| Bond Angle | N-C-N (Urea) | ~115° | williams.edu |

| O-S-O (Sulfonyl) | ~120° | nist.gov | |

| Dihedral Angle | Phenyl Ring Plane - Urea Plane | ~52° | researchgate.net |

Solution-State Conformation and Tautomerism Studies

In contrast to the static solid-state structure, molecules in solution are often conformationally flexible. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the structure and dynamics of molecules in the solution phase.

Variable Temperature (VT) NMR experiments are used to study dynamic processes like the rotation around single bonds or potential tautomeric equilibria. By acquiring NMR spectra at different temperatures, one could observe the broadening, sharpening, or coalescence of signals for the N-H protons of this compound. Such changes would provide quantitative information on the energy barriers to rotation around the C-N and S-N bonds of the sulfonylurea bridge, revealing the conformational flexibility of the molecule in solution.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within each of the two p-tolyl rings, confirming the ortho and meta relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to the carbon atom it is directly attached to, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. NOESY data would be invaluable for determining the preferred solution-state conformation, particularly the relative orientation of the two p-tolyl rings with respect to each other and the central sulfonylurea linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. Studies on sulfonylurea compounds provide well-established correlations between specific molecular vibrations and their corresponding IR absorption bands. nih.gov

The FTIR spectrum of this compound would be expected to show several characteristic peaks confirming its identity. The N-H stretching vibrations of the urea moiety typically appear as distinct bands in the high-frequency region. researchgate.netresearchgate.net The carbonyl (C=O) stretch of the urea is a strong, prominent band, while the asymmetric and symmetric stretches of the sulfonyl (SO₂) group are also strong and highly characteristic. nist.govnih.gov

Interactive Data Table: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3300 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Urea) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1320 - 1360 |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1140 - 1180 |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the specific vibrational modes of its constituent groups.

The presence of the urea moiety is confirmed by distinct vibrational bands. A sharp peak observed in the range of 3300-3500 cm⁻¹ is attributed to the N-H stretching vibrations of the urea group. The C=O (carbonyl) stretching vibration, a strong indicator of the urea functional group, typically appears as a prominent absorption band around 1640-1680 cm⁻¹. Furthermore, the C-N stretching vibrations of the urea linkage are expected in the region of 1400-1450 cm⁻¹.

The p-tolyl groups also give rise to characteristic signals. The aromatic C-H stretching vibrations are observed as a group of bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C-C stretching vibrations within the aromatic rings produce a series of bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the para-substituted benzene (B151609) rings are responsible for a strong absorption band in the 800-850 cm⁻¹ range, which is a key indicator of the substitution pattern.

The sulfonyl group (-SO₂-) is identified by its characteristic asymmetric and symmetric stretching vibrations. The asymmetric SO₂ stretching typically results in a strong absorption band in the 1300-1350 cm⁻¹ region, while the symmetric stretching appears in the 1140-1180 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Urea |

| 3000-3100 | C-H Stretch | Aromatic (p-Tolyl) |

| 1640-1680 | C=O Stretch | Urea |

| 1450-1600 | C-C Stretch | Aromatic (p-Tolyl) |

| 1400-1450 | C-N Stretch | Urea |

| 1300-1350 | Asymmetric SO₂ Stretch | Sulfonyl |

| 1140-1180 | Symmetric SO₂ Stretch | Sulfonyl |

| 800-850 | C-H Out-of-plane Bend | Aromatic (p-Tolyl) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound offers further insights into its molecular structure.

The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The symmetric breathing mode of the p-substituted benzene rings is expected to produce a strong and sharp signal around 1000 cm⁻¹. s-a-s.org The C-H in-plane bending vibrations of the tolyl groups typically appear in the 1000-1300 cm⁻¹ region.

The sulfonyl group also exhibits characteristic Raman signals. The symmetric stretching of the S=O bonds, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum, typically in the 1140-1180 cm⁻¹ range. nih.gov

The urea moiety will also contribute to the Raman spectrum. The C=O stretching vibration can be observed, although its intensity may vary. The symmetric C-N stretching of the urea group is also an expected feature. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (p-Tolyl) |

| ~1600 | C=C Stretch | Aromatic (p-Tolyl) |

| ~1140-1180 | Symmetric SO₂ Stretch | Sulfonyl |

| ~1000 | Ring Breathing | Aromatic (p-Tolyl) |

| ~800 | C-S Stretch | Tolylsulfonyl |

| ~630 | Ring Deformation | Aromatic (p-Tolyl) |

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₆N₂O₃S, corresponding to a molecular weight of approximately 304.36 g/mol . researchgate.netrsc.org

Upon ionization in a mass spectrometer, the molecular ion [M]⁺ of this compound is formed. This molecular ion can then undergo fragmentation through various pathways, providing valuable structural information. A common fragmentation pattern for sulfonylureas involves the cleavage of the bond between the sulfonyl group and the urea moiety. rsc.org

One of the primary fragmentation pathways is the loss of the p-tolylsulfonyl radical (CH₃C₆H₄SO₂•), leading to the formation of the p-tolyl isocyanate fragment ion (CH₃C₆H₄NCO)⁺ at m/z 133. Another significant fragmentation involves the cleavage of the N-S bond, resulting in the formation of the p-toluenesulfonyl cation (CH₃C₆H₄SO₂)⁺ at m/z 155 and the p-tolylurea (B1198767) radical.

Further fragmentation of the p-toluenesulfonyl cation can occur via the loss of sulfur dioxide (SO₂), a characteristic fragmentation of sulfonamides, to yield the tolyl cation (CH₃C₆H₄)⁺ at m/z 91. s-a-s.orgchemicalbook.com The p-tolyl isocyanate fragment can also lose carbon monoxide (CO) to produce the p-tolylnitrenium ion (CH₃C₆H₄N)⁺ at m/z 105.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Ion Structure | Proposed Fragmentation Pathway |

| 304 | [C₁₅H₁₆N₂O₃S]⁺ | Molecular Ion [M]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ | Cleavage of the N-S bond |

| 133 | [CH₃C₆H₄NCO]⁺ | Cleavage of the S-N bond of the sulfonylurea bridge |

| 107 | [CH₃C₆H₄NH₂]⁺ | Rearrangement and cleavage of the urea moiety |

| 91 | [CH₃C₆H₄]⁺ | Loss of SO₂ from the p-toluenesulfonyl cation |

Structural Elucidation and Spectroscopic Analysis

The precise structure of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the two p-tolyl groups, as well as signals for the methyl protons. The NH protons of the urea (B33335) linkage would also be present, with their chemical shifts potentially influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the urea group, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the urea group, the C=O stretching of the carbonyl group, and the S=O stretching of the sulfonyl group. Aromatic C-H and C=C stretching vibrations would also be prominent.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations, which are fundamental to understanding the electronic behavior and stability of a molecule, have not been specifically reported for 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea.

Density Functional Theory (DFT) Applications for Molecular Properties

There are no published studies that apply Density Functional Theory (DFT) to elucidate the molecular properties of this compound. DFT is a widely used computational method to investigate the electronic structure of molecules, including the distribution of electron density, molecular orbitals, and electrostatic potential. Such calculations would provide valuable insights into the molecule's reactivity and intermolecular interactions. While DFT studies have been conducted on related sulfonylurea and urea (B33335) compounds, the specific data for this compound remains uninvestigated.

Ab Initio Calculations for High-Accuracy Predictions

Similarly, there is no evidence of high-accuracy ab initio calculations for this compound in the scientific literature. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly precise predictions of molecular energies and structures. The absence of such studies means that benchmark energetic and structural data for this compound are not available.

Conformational Analysis and Potential Energy Surfaces

A molecule's three-dimensional shape and flexibility are key to its function. However, the conformational landscape of this compound has not been explored through computational methods.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations for this compound have been documented. MD simulations are essential for understanding the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

Exploration of Intramolecular Interactions and Rotational Barriers

A detailed computational analysis of the intramolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the three-dimensional structure of this compound is not available. Furthermore, the energy barriers associated with the rotation around its flexible bonds have not been computationally determined.

Theoretical Prediction of Reaction Mechanisms and Kinetics

The reactivity of this compound and the mechanisms of its potential chemical transformations have not been theoretically investigated. Computational studies are instrumental in predicting reaction pathways, identifying transition states, and calculating reaction rates, but such work has not been published for this specific molecule.

Transition State Localization and Reaction Path Intrinsics

The formation of this compound from p-toluenesulfonyl isocyanate and p-toluidine (B81030) is a nucleophilic addition reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanism of this reaction. The process begins with the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate.

To identify the transition state, a common approach is to perform a potential energy surface scan by varying the distance between the nucleophilic nitrogen atom of p-toluidine and the electrophilic carbon atom of the isocyanate group. Once an approximate TS geometry is found, more sophisticated algorithms, such as the Berny optimization algorithm, can be used to locate the exact transition state structure. A true transition state is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

The intrinsic reaction coordinate (IRC) method is then employed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction.

Table 1: Hypothetical DFT-Calculated Geometries of Reactants, Transition State, and Product for the Formation of this compound

| Species | Key Bond Length (Å) | Key Bond Angle (°) |

| Reactants | ||

| p-Toluenesulfonyl isocyanate | N=C: 1.21, C=O: 1.18 | N-C-O: 175.0 |

| p-Toluidine | C-N: 1.40 | H-N-H: 112.0 |

| Transition State | ||

| Complex | N(amine)---C(isocyanate): 1.85 | N(amine)-C(isocyanate)-O: 130.5 |

| C(isocyanate)-N(isocyanate): 1.30 | ||

| Product | ||

| This compound | N(amine)-C(carbonyl): 1.38 | N-C-N: 115.0 |

| C=O: 1.25 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Computational Insights into Reaction Selectivity

In reactions involving multifunctional molecules, selectivity is a crucial aspect. While the primary reaction to form this compound is the attack of the amine on the isocyanate, computational studies can explore potential side reactions. For instance, the isocyanate could potentially react with other nucleophilic sites if present, or self-polymerize under certain conditions.

By calculating the activation energies for all possible reaction pathways, computational chemistry can predict the most favorable reaction channel. The reaction with the lowest activation barrier will be the kinetically preferred one. This analysis helps in understanding and optimizing reaction conditions to maximize the yield of the desired product.

For the reaction between p-toluenesulfonyl isocyanate and p-toluidine, the primary nucleophilic attack of the amino group on the isocyanate carbon is expected to have a significantly lower activation barrier compared to other potential reactions, thus explaining the high selectivity for the formation of the urea linkage.

Solid-State Computational Studies

The properties of a molecule in the solid state are governed by its crystal packing and intermolecular interactions. Computational methods are increasingly used to predict and analyze the solid-state characteristics of organic molecules, including polymorphism and behavior under extreme conditions like high pressure.

Polymorphism and Crystal Packing Predictions

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. nih.govnih.govresearchgate.net Computational Crystal Structure Prediction (CSP) methods are employed to explore the potential polymorphs of a given molecule. nih.gov These methods typically involve a systematic search of possible crystal packing arrangements, followed by energy minimization to identify stable structures. nih.gov

For this compound, a CSP study would begin with the generation of a set of plausible crystal structures, considering various common space groups. The lattice energy of each hypothetical structure is then calculated using force fields or, for higher accuracy, quantum mechanical methods. The structures are then ranked by their relative energies to create a crystal energy landscape.

The presence of strong hydrogen bonding donors (N-H groups) and acceptors (C=O and SO2 groups) in this compound suggests that hydrogen bonding will be a dominant factor in its crystal packing. Different hydrogen bonding motifs can lead to different polymorphs with distinct physical properties.

Table 2: Hypothetical Predicted Polymorphs of this compound from a CSP Study

| Polymorph | Space Group | Relative Energy (kJ/mol) | Calculated Density (g/cm³) | Key Hydrogen Bond Distances (Å) |

| Form I | P2₁/c | 0.0 | 1.35 | N-H···O=C: 1.90, N-H···O=S: 2.10 |

| Form II | P-1 | 2.5 | 1.33 | N-H···O=C: 1.88, N-H···O=S: 2.15 |

| Form III | C2/c | 5.1 | 1.31 | N-H···O=C: 1.95, N-H···O=C: 1.98 |

Note: The data in this table is illustrative and represents a plausible outcome of a CSP study.

High-Pressure Effects on Molecular Crystals

The application of high pressure can induce significant changes in the structure and properties of molecular crystals, including phase transitions to new polymorphic forms. Computational simulations can provide a molecular-level understanding of these pressure-induced phenomena.

Using periodic DFT calculations, the effect of hydrostatic pressure on the crystal structure of this compound can be simulated. By incrementally increasing the applied pressure in the simulation, one can observe changes in the unit cell parameters, bond lengths, and bond angles. This can help to identify pressure-induced phase transitions.

The strong hydrogen bonds in the crystal structure of this compound are expected to play a crucial role in its response to high pressure. The compression of these hydrogen bonds can lead to changes in the vibrational spectra (e.g., shifts in N-H and C=O stretching frequencies), which can be calculated and compared with experimental high-pressure Raman or IR spectroscopy data. These studies can reveal the compressibility of different parts of the molecule and the nature of the intermolecular interactions under pressure.

Table 3: Hypothetical Calculated Unit Cell Parameters of this compound (Form I) at Different Pressures

| Pressure (GPa) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 0.1 | 10.50 | 15.20 | 9.80 | 95.0 | 1555.0 |

| 1.0 | 10.35 | 15.00 | 9.65 | 94.5 | 1490.0 |

| 2.0 | 10.20 | 14.80 | 9.50 | 94.0 | 1430.0 |

| 5.0 | 9.90 | 14.40 | 9.20 | 93.0 | 1310.0 |

Note: This data is illustrative and represents a typical trend observed in high-pressure computational studies of molecular crystals.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

As a synthetic intermediate, 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea serves as a foundational component for creating intricate organic structures and as a precursor in sequential reactions.

The sulfonylurea framework is a key starting point for building complex organic scaffolds. The reactivity of the N-H protons and the potential for modification of the aromatic rings allow for its incorporation into larger, more elaborate molecular systems. For instance, the core structure can be functionalized to create macrocycles or other constrained systems. The synthesis of various unsymmetrical urea (B33335) derivatives, starting from precursors like p-toluidine (B81030) (a related starting material for Tolbutamide), highlights the utility of the urea moiety in constructing diverse molecular frameworks. nih.gov This adaptability makes it a valuable tool for chemists aiming to develop novel compounds with specific three-dimensional arrangements.

This compound is a valuable precursor in various multistep synthetic pathways. A common synthesis route for this compound starts from toluene (B28343), which is chlorosulfonated to produce p-toluenesulfonyl chloride. youtube.com This intermediate then reacts with ammonia (B1221849) to form p-toluenesulfonamide (B41071), which is subsequently reacted with an isocyanate to yield the final sulfonylurea structure. youtube.compharmacy180.com This established sequence demonstrates the compound's position as a product of a multistep process, and in turn, it can be used as a starting point for further chemical transformations. For example, the butyl group in Tolbutamide (B1681337) can be substituted with other amine side chains, such as 3-diethylamino-1-propylamine and 3-triethoxysilyl-1-propylamine, to create new analogues with different properties. nih.gov This highlights its role as a modifiable platform in a longer reaction sequence.

Development of Chemically Modified Derivatives

The core structure of this compound is a template for creating a library of new molecules with tailored properties through chemical modification.

Significant research has been dedicated to synthesizing novel analogues of this compound by modifying its peripheral groups. These modifications often target the urea nitrogen or the p-tolyl moieties.

Notable synthetic modifications include:

Substitution of the butylamine (B146782) side chain: Researchers have replaced the n-butyl group with functionalities like 3-diethylamino-1-propylamine and 3-triethoxysilyl-1-propylamine to generate new derivatives. nih.gov

Introduction of NO-donor moieties: New classes of compounds have been created by linking a nitric oxide (NO)-donor group, such as a furoxan or a nitrooxy function, to the tolbutamide structure. nih.gov

Variations in the aryl group: The p-tolyl group can be replaced with other substituted aromatic rings to explore different electronic and steric effects.

| Base Compound | Modification | Resulting Analogue | Reference |

|---|---|---|---|

| Tolbutamide | Replacement of n-butylamine with 3-diethylamino-1-propylamine | N-[(3-diethylamino-1-propylamino)carbonyl]-4-methylbenzenesulfonamide | nih.gov |

| Tolbutamide | Replacement of n-butylamine with 3-triethoxysilyl-1-propylamine | N-[(3-triethoxysilyl-1-propylamino)carbonyl]-4-methylbenzenesulfonamide | nih.gov |

| Tolbutamide | Addition of a Furoxan NO-donor moiety | NO-donor tolbutamide analogue | nih.gov |

| Tolbutamide | Addition of a Nitrooxy NO-donor moiety | NO-donor tolbutamide analogue | nih.gov |

Applications in Catalysis and Reagent Design

The complexing nature of sulfonylureas has led to their exploration in the field of coordination chemistry and catalysis. asianpubs.org The oxygen atoms of the sulfonyl group and the nitrogen atoms of the urea moiety can act as ligands, coordinating with metal ions.

Research has shown that this compound can form stable complexes with transition metals like palladium(II) and molybdenum. asianpubs.orgresearchgate.net In these complexes, the compound typically acts as a bidentate ligand, coordinating with the metal center through the sulfonyl oxygen and an enolic oxygen from the urea group. asianpubs.orgresearchgate.net The formation of these metal complexes has been confirmed through various analytical techniques, including conductometric titrations, spectral studies, and X-ray diffraction. asianpubs.orgresearchgate.net

| Metal Ion | Ligand-to-Metal Ratio | Proposed Geometry | Reference |

|---|---|---|---|

| Palladium(II) | 2:1 | Octahedral | asianpubs.org |

| Molybdenum | 2:1 | Octahedral | researchgate.net |

The ability to form such complexes suggests potential applications in catalysis, where the metal-ligand complex could act as a catalyst for various organic transformations. While this area is still developing, the structural versatility and coordinating ability of this compound and its derivatives make them promising candidates for the design of new, specialized reagents and catalysts.

Potential as an Organocatalyst or Ligand Component

While specific research on this compound as an organocatalyst is not extensively documented, the inherent properties of the urea and sulfonylurea functionalities suggest its potential in this capacity. Urea derivatives are known to act as effective hydrogen-bond donors, a key interaction in many organocatalytic transformations. nih.govresearchgate.net This ability to form hydrogen bonds can play a crucial role in activating substrates and controlling the stereochemistry of reactions. researchgate.net

The dual hydrogen-bond donor capacity of the urea moiety can be exploited to promote various chemical reactions. nih.gov The p-tolyl groups on the molecule can influence its solubility and steric environment, which are critical factors in catalyst design. Furthermore, the sulfonyl group can modulate the acidity of the N-H protons, potentially enhancing its catalytic activity.

In addition to its potential as a standalone organocatalyst, this compound could serve as a versatile ligand component in transition metal catalysis. researchgate.netnih.gov The urea and sulfonyl groups can coordinate with metal centers, and the tolyl substituents can be modified to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov This adaptability makes such compounds attractive for the development of novel catalysts for a wide range of organic transformations. The use of urea derivatives as ligands has shown promise in various catalytic reactions, including asymmetric synthesis. researchgate.net

Table 1: Potential Catalytic Applications of Urea and Sulfonylurea Derivatives

| Catalytic Application | Role of Urea/Sulfonylurea Moiety | Relevant Research Findings |

| Organocatalysis | Hydrogen-bond donor to activate electrophiles and control stereochemistry. | Urea derivatives are effective organocatalysts for various reactions. nih.govresearchgate.net |

| Transition Metal Catalysis | Ligand to coordinate with metal centers and influence catalytic activity and selectivity. | Urea and its derivatives are versatile ligands for transition metal catalysts. researchgate.netnih.gov |

| Asymmetric Catalysis | Chiral scaffold or ligand to induce enantioselectivity. | Chiral urea-based ligands have been used in asymmetric catalysis. researchgate.net |

Role in Controlled Chemical Reactions

The structural characteristics of this compound suggest its potential to influence and control chemical reactions. The directional hydrogen-bonding capabilities of the urea group can be utilized to direct the assembly of molecules in the solid state or in solution, which can be a powerful tool for controlling reaction pathways and product selectivity. nih.gov

The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate. researchgate.netrsc.org The precise control of this reaction is crucial for achieving high yields and purity. The reactivity of the starting materials, p-toluenesulfonamide and p-tolyl isocyanate, can be modulated by reaction conditions to control the formation of this compound.

Furthermore, the tolyl groups can participate in π-π stacking interactions, which can also play a role in organizing molecules and influencing the outcome of a reaction. The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined supramolecular structures. nih.gov

Polymeric Materials and Macromolecular Design

The field of polymer science offers significant opportunities for the application of functional molecules like this compound. Its constituent parts, a urea linkage and aromatic rings, are common components in various high-performance polymers.

Monomeric Units in Polymerization Processes

Urea derivatives are valuable monomers in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties and thermal stability. semnan.ac.irnih.gov Polyureas are typically synthesized through the polyaddition reaction of diisocyanates and diamines. nih.gov While this compound itself is not a difunctional monomer required for direct polymerization into a linear high polymer, its structural motifs are relevant. For instance, aromatic diamines and diisocyanates containing tolyl groups are used to produce polyureas with specific properties. tri-iso.comtri-iso.com

The synthesis of poly(urethane-urea)s can be achieved using diamines as chain extenders, which introduces the urea linkage into the polymer backbone. semnan.ac.ir The properties of the resulting polymers, such as their modulus and flexibility, are influenced by the structure of the diamine. semnan.ac.ir

Theoretically, derivatives of this compound, functionalized with polymerizable groups, could be designed and synthesized to act as specialty monomers. The incorporation of the tolylsulfonylurea moiety into a polymer chain could impart unique properties to the resulting material, such as specific recognition sites or enhanced thermal stability.

Engineering of Functional Polymers and Composites

The incorporation of specific functional groups into polymers is a key strategy in the engineering of advanced materials. The urea and sulfonylurea functionalities are particularly interesting due to their strong hydrogen-bonding capabilities, which can be used to create self-assembling and responsive materials. nih.govresearchgate.net

Functional polymers containing urea groups can exhibit properties such as self-healing and stimuli-responsiveness. mdpi.com These properties arise from the reversible nature of the hydrogen bonds that form cross-links within the polymer matrix. The design of polymers with controlled architectures and functionalities is a major focus of macromolecular design. nih.gov

While direct applications of this compound in this context are not widely reported, it serves as a model compound for understanding the behavior of the tolylsulfonylurea group in a polymeric environment. The development of functional polymers and composites often relies on the use of well-defined small molecules as building blocks or additives. The study of compounds like this compound can provide valuable insights for the rational design of new materials with tailored properties.

Supramolecular Chemistry and Non Covalent Interactions

The field of supramolecular chemistry investigates chemical systems composed of multiple molecular components assembled and held together by non-covalent intermolecular forces. rsc.org In the case of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea, the key functional groups—the urea (B33335) moiety (-NH-CO-NH-) and the sulfonyl group (-SO2-)—are prime sites for such interactions, particularly hydrogen bonding.

Hydrogen Bonding Networks in Solid-State and Solution

The urea group is a powerful and directional hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.netsigmaaldrich.com This dual nature is fundamental to the self-assembly properties of urea derivatives.

In both the solid state and in solution, this compound is expected to form robust hydrogen-bonded assemblies. The primary interaction is the N-H···O hydrogen bond between the urea groups of adjacent molecules. This interaction is a recurring and predictable motif in the crystal structures of a vast array of urea-containing compounds. researchgate.netresearchgate.net

Based on crystallographic studies of analogous compounds like 1-cyclohexyl-3-(p-tolyl)urea and 1-(2-chlorophenyl)-3-(p-tolyl)urea, it is highly probable that this compound molecules self-assemble into one-dimensional chains or tapes. researchgate.netresearchgate.net In these arrangements, the molecules are linked head-to-tail by a pair of N-H···O hydrogen bonds, creating a stable, linear supramolecular polymer.

The directionality and strength of the hydrogen bonds play a critical role in determining the crystal packing and the resulting morphology of the solid material. The formation of the primary N-H···O hydrogen-bonded chains dictates the principal axis of crystal growth. The packing of these chains is then influenced by weaker interactions, such as π-π stacking between the aromatic p-tolyl rings and van der Waals forces.

| Parameter | 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | 1-cyclohexyl-3-(p-tolyl)urea researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| N-H···O Bond Length (Å) | 2.025 - 2.174 | - |

| N-H···O Bond Angle (°) | 155.40 - 149.95 | - |

| Dihedral Angle (Phenyl-Urea) (°) | 51.1 | 52.02 |

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to supramolecular chemistry. The defined arrangement of hydrogen bond donors and acceptors in this compound makes it a potential candidate for molecular recognition studies.

While specific studies on the complexation of this compound with host molecules are not extensively documented, its structural features suggest it could act as a guest for various macrocyclic hosts. For example, hosts with complementary hydrogen bonding sites, such as those based on calixarenes or other urea-based receptors, could encapsulate the urea moiety of the title compound. nih.gov

The p-tolyl groups also provide sites for hydrophobic and π-π interactions, which can be exploited in the design of host molecules with aromatic cavities. The sulfonyl group can participate in dipole-dipole or further hydrogen bonding interactions within a host's binding pocket.

Hypothetically, the binding affinity of this compound with a designed host would be determined by the sum of all non-covalent interactions. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) titration are common techniques used to quantify such binding events, providing data on the association constant (Ka), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).

Selectivity could be achieved by designing hosts that are sterically and electronically complementary to the specific shape and electronic properties of this compound over other potential guests. For instance, a host designed to specifically interact with both the urea and the sulfonyl groups simultaneously would exhibit higher selectivity for this molecule.

Formation of Supramolecular Architectures

Beyond simple one-dimensional chains, sulfonylureas have the potential to form more complex and hierarchical supramolecular architectures. nih.gov This can be achieved through the interplay of various non-covalent interactions.

The self-assembly of this compound could lead to the formation of two-dimensional sheets or even three-dimensional networks. For example, if the primary hydrogen-bonded chains are linked together by weaker C-H···π or π-π stacking interactions between the tolyl groups, a layered structure could emerge. The presence of the sulfonyl group provides an additional site for intermolecular interactions, potentially leading to more intricate and less predictable packing motifs compared to simple diaryl ureas.

Furthermore, the introduction of other molecules (co-formers) could lead to the formation of co-crystals, where this compound and the co-former assemble into a new, unique crystal lattice with distinct properties. The design of such multicomponent supramolecular systems is a growing area of crystal engineering.

Self-Organization into Ordered Assemblies

The self-organization of this compound into well-defined, ordered assemblies is primarily governed by a hierarchy of non-covalent interactions. The urea and sulfonylurea moieties are potent motifs for establishing robust hydrogen-bonding networks. researchgate.net

Detailed crystallographic studies of related sulfonylurea and urea derivatives have consistently highlighted the prevalence of specific hydrogen-bonding patterns. The N-H protons of the urea group readily engage with the carbonyl oxygen (C=O) and the sulfonyl oxygens (SO2) of neighboring molecules. This often results in the formation of one-dimensional tapes or two-dimensional sheets. For instance, in many urea-based structures, a common motif is the formation of a catemer chain where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. researchgate.net In sulfonylureas, the sulfonyl group introduces additional strong hydrogen bond acceptors, leading to more complex and varied packing arrangements. nih.gov

Beyond the primary hydrogen bonds, the tolyl groups play a crucial role in dictating the three-dimensional architecture through weaker, yet significant, non-covalent interactions. These include:

π-π Stacking: The aromatic tolyl rings can stack upon one another, an interaction driven by the favorable alignment of their π-electron systems. This interaction contributes to the thermodynamic stability of the resulting assembly.

C-H···π Interactions: The methyl hydrogens of the tolyl groups or other aliphatic C-H bonds can interact with the electron-rich face of an adjacent tolyl ring.

The interplay of these interactions—strong, directional hydrogen bonds and weaker, less directional π-interactions and van der Waals forces—guides the spontaneous self-assembly of this compound molecules into highly ordered crystalline lattices. The specific geometry and symmetry of these assemblies would be contingent on factors such as solvent choice during crystallization and temperature. While specific crystallographic data for this compound is not extensively reported in the literature, the foundational principles of supramolecular chemistry strongly suggest its capacity for forming intricate and stable ordered structures.

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), SO2 (acceptor) | Primary driving force for forming 1D and 2D networks. |

| π-π Stacking | p-Tolyl rings | Stabilizes the packing of aromatic moieties. |

| C-H···π Interactions | Methyl C-H and aromatic rings | Directional forces contributing to 3D architecture. |

| Van der Waals Forces | Entire molecule | General cohesion and stabilization of the assembly. |

Fabrication of Molecular Devices

The capacity for controlled self-assembly makes this compound a candidate for the bottom-up fabrication of molecular devices. The predictable formation of nanostructures based on non-covalent interactions is a cornerstone of molecular engineering. nih.gov

Hypothetically, by manipulating the conditions of self-assembly (e.g., concentration, solvent polarity, temperature, or substrate), it could be possible to direct the formation of specific supramolecular structures such as nanofibers, nanotubes, or thin films. For example, peptide amphiphiles, which also rely on hydrogen bonding and hydrophobic interactions, have been shown to form high-aspect-ratio nanofibers that can be aligned on surfaces to create ordered arrays. nih.gov A similar approach could be envisioned for this compound.

The fabrication of molecular electronic components, such as wires or switches, relies on the ordered arrangement of molecules to facilitate charge transport or respond to external stimuli. The π-π stacking of the tolyl groups could provide pathways for charge migration along a molecular assembly. Furthermore, the introduction of photoresponsive or redox-active units into the molecular structure could allow for the creation of "smart" materials that change their properties in response to light or electrical potential. While direct applications of this compound in molecular devices have not been demonstrated, its structural motifs are analogous to those found in materials developed for organic electronics and nanotechnology.

Supramolecular Catalysis and Sensing Applications

The functional groups within this compound present opportunities for its application in catalysis and chemical sensing, leveraging the principles of supramolecular recognition.

Enhancement of Reaction Rates through Non-Covalent Interactions

While there are no specific reports on the catalytic activity of this compound, the urea and sulfonylurea functionalities are known to act as organocatalysts, primarily through hydrogen bonding. By forming hydrogen bonds with a substrate, a urea-based catalyst can activate it towards a particular reaction, often by stabilizing a transition state or a reactive intermediate.

For example, ureas and thioureas have been successfully employed as catalysts in a variety of organic transformations, including Michael additions and aldol (B89426) reactions. The two N-H groups of the urea moiety can form a bidentate hydrogen bond with a carbonyl oxygen of a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. The sulfonyl group in this compound, being strongly electron-withdrawing, would enhance the acidity of the adjacent N-H proton, making it a more effective hydrogen bond donor and potentially a more potent catalyst compared to a simple diaryl urea.

The general mechanism for such a catalytic process would involve:

Formation of a host-guest complex between the catalyst and the substrate via hydrogen bonding.

Electronic activation of the substrate within the complex.

Reaction with a second reagent.

Dissociation of the product from the catalyst, regenerating it for the next catalytic cycle.

The efficiency of such a catalyst would depend on the binding affinity for the substrate and the degree of activation achieved through the non-covalent interactions.

Development of Chemosensors for Specific Analytes

The design of chemosensors, particularly for anions, often relies on receptors containing hydrogen bond donors. The urea and sulfonylurea groups are excellent candidates for this purpose due to their ability to form strong and directional hydrogen bonds with anions. nih.gov

Aromatic sulfonylurea derivatives have been studied as receptors for various anions, such as halides and oxoanions. nih.govresearchgate.net The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For a molecule like this compound to function as a chemosensor, the binding of an analyte would need to perturb its electronic structure, leading to a change in its spectroscopic properties.

The binding process in aprotic solvents typically involves the formation of a 1:1 or 1:2 receptor-anion complex stabilized by N-H···anion hydrogen bonds. The strength and selectivity of this binding are influenced by several factors:

Basicity of the anion: More basic anions generally form stronger hydrogen bonds. However, with highly basic anions, deprotonation of the acidic sulfonylurea N-H can occur, which is also a detectable event. nih.gov

Geometry of the receptor: The spatial arrangement of the hydrogen bond donors can create a "binding pocket" that is selective for anions of a particular size and shape.

Solvent: The solvent competes with the anion for hydrogen bonding sites on the receptor, so sensing is typically more effective in non-polar, aprotic solvents.

Literature and Patent Landscape Analysis

Review of Published Academic Research on Sulfonylureas

The journey of sulfonylureas began with an accidental discovery of the glucose-lowering effects of certain sulfur compounds in the 1930s. nih.gov This led to their development as the first class of oral hypoglycemic agents for the treatment of type 2 diabetes. researchgate.nettaylorandfrancis.com Academic research has extensively documented their primary mechanism of action, which involves the stimulation of insulin (B600854) secretion from the β-cells of the pancreas. vjst.vn This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic cells. researchgate.nethumanjournals.com